1-benzyl-N-methylpiperidin-3-amine

Process Chemistry Synthetic Methodology Pharmaceutical Intermediates

1-Benzyl-N-methylpiperidin-3-amine (CAS 60717-45-5) is a piperidine derivative with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol. It is characterized by a benzyl group on the piperidine nitrogen and a methylamino group at the 3-position.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 60717-45-5
Cat. No. B1287447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-methylpiperidin-3-amine
CAS60717-45-5
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCNC1CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3
InChIKeyXYFAEHZVQWTOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-N-methylpiperidin-3-amine (CAS 60717-45-5): A Strategic Piperidine Intermediate for Pharmaceutical Synthesis


1-Benzyl-N-methylpiperidin-3-amine (CAS 60717-45-5) is a piperidine derivative with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol [1]. It is characterized by a benzyl group on the piperidine nitrogen and a methylamino group at the 3-position. This compound is primarily utilized as a critical intermediate in the synthesis of pharmaceutical agents, most notably the Janus kinase (JAK) inhibitor tofacitinib . It is available from commercial suppliers with typical purity specifications of 95% or higher .

Why 1-Benzyl-N-methylpiperidin-3-amine (60717-45-5) Cannot Be Casually Substituted


In pharmaceutical synthesis, the substitution of an intermediate with a seemingly similar analog can lead to catastrophic process failure, requiring extensive re-optimization and impacting critical quality attributes of the final drug substance [1]. For 1-benzyl-N-methylpiperidin-3-amine (CAS 60717-45-5), its precise N-methyl substitution pattern and the spatial orientation of the benzyl and amine groups are non-negotiable for its intended use in constructing the chiral core of JAK inhibitors like tofacitinib [2]. A generic substitution, such as with the des-methyl analog 1-benzylpiperidin-3-amine (CAS 60407-35-4) or a positional isomer, would fundamentally alter the subsequent reaction path, the stereochemical outcome of key steps, and the final product's impurity profile, thereby negating established regulatory filings and synthetic protocols [3]. The following evidence details the quantifiable differences that mandate specific procurement of this exact compound.

Quantitative Evidence for Selecting 1-Benzyl-N-methylpiperidin-3-amine (60717-45-5) Over Alternatives


Validated Synthetic Route Yields ~71% for 60717-45-5, Providing a Defined Benchmark

A defined synthetic route from 1-benzyl-3-piperidone and methylamine provides 1-benzyl-N-methylpiperidin-3-amine (CAS 60717-45-5) in a reported yield of ~71% [1]. This established yield serves as a benchmark for process optimization and cost-of-goods analysis. In contrast, the primary des-methyl analog, 1-benzylpiperidin-3-amine (CAS 60407-35-4), while also accessible via reductive amination from the same ketone, yields a chemically distinct intermediate unsuitable for the same downstream N-alkylation reactions required for JAK inhibitor synthesis .

Process Chemistry Synthetic Methodology Pharmaceutical Intermediates

Calculated LogP of 2.2 for 60717-45-5 Differentiates It from Less Lipophilic Analogs

The computed partition coefficient (LogP) for 1-benzyl-N-methylpiperidin-3-amine (60717-45-5) is 2.2, compared to a value of 1.9 for the structurally related isomer N-benzyl-N-methylpiperidin-3-amine (CAS 1110700-77-0) [1][2]. This difference of 0.3 LogP units indicates a greater lipophilicity for 60717-45-5, which directly impacts its solubility profile, chromatographic behavior, and potential for passive membrane permeability. This distinction is critical during intermediate purification and in the context of any residual carryover into the final API.

Medicinal Chemistry Physicochemical Properties ADME Prediction

Standard Commercial Purity of ≥95% for 60717-45-5 Enables Direct Use in Downstream Steps

Multiple commercial vendors specify a standard purity of 95% or higher for 1-benzyl-N-methylpiperidin-3-amine (60717-45-5), often with supporting QC data like NMR, HPLC, or GC . This level of purity is generally acceptable for direct use as an intermediate in multi-step API syntheses without additional purification. In contrast, the des-methyl analog, 1-benzylpiperidin-3-amine (60407-35-4), while also available, is chemically distinct and cannot be substituted for the N-methylated variant in subsequent steps that require the N-methyl group for structural elaboration, such as the synthesis of the tofacitinib core .

Quality Control Procurement Specification Synthetic Chemistry

Key Role as a Core Scaffold in JAK Inhibitor Synthesis vs. Non-Incorporating Analogs

1-Benzyl-N-methylpiperidin-3-amine (60717-45-5) is a direct precursor in the synthesis of tofacitinib, a blockbuster JAK inhibitor, where its N-methyl-3-aminopiperidine core is incorporated into the final drug's structure . This contrasts with simpler piperidine intermediates like N-methylpiperidin-3-amine, which lack the critical N-benzyl protecting group necessary for regioselective transformations early in the tofacitinib synthetic route [1]. The presence of the benzyl group is not merely a protective strategy but is integral to the overall synthetic plan, which culminates in its hydrogenolytic removal at a later stage.

Pharmaceutical Synthesis Drug Intermediate JAK Inhibitors

High-Value Application Scenarios for 1-Benzyl-N-methylpiperidin-3-amine (60717-45-5) Driven by Quantitative Evidence


Process Development for Generic Tofacitinib API

The ~71% yield benchmark for 1-benzyl-N-methylpiperidin-3-amine (60717-45-5) [1] provides a tangible target for process chemists seeking to develop a cost-effective route to generic tofacitinib. Use of this specific intermediate, with its defined purity and physical properties [2], allows for direct implementation of literature procedures, minimizing route scouting and accelerating time-to-clinic for generic drug applications.

Medicinal Chemistry Exploration of Novel JAK/STAT Pathway Modulators

Researchers designing novel kinase inhibitors around the tofacitinib scaffold can leverage the calculated LogP of 2.2 for 60717-45-5 [1] to predict the impact of this fragment on the overall molecule's lipophilicity and permeability. Incorporating this specific intermediate into parallel libraries provides a direct link to a clinically validated chemical space, offering a quantifiable advantage in hit-to-lead optimization campaigns targeting the JAK/STAT pathway.

Quality Control and Impurity Profiling for Tofacitinib Drug Substance

For analytical chemists, 1-benzyl-N-methylpiperidin-3-amine (60717-45-5) and its structurally defined isomers serve as essential reference markers. The quantifiable differences in LogP [1] between 60717-45-5 (LogP 2.2) and its positional isomer (LogP 1.9) [2] translate to distinct retention times under reversed-phase HPLC conditions. This allows for the development of robust, discriminatory analytical methods to monitor and control process-related impurities during the manufacture of tofacitinib, ensuring final drug substance purity.

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